molecular formula C14H8N2O5 B8317845 1-Hydroxy-4-amino-5-nitroanthraquinone

1-Hydroxy-4-amino-5-nitroanthraquinone

Cat. No. B8317845
M. Wt: 284.22 g/mol
InChI Key: LSXMQZYWXAOVJR-UHFFFAOYSA-N
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Patent
US04424160

Procedure details

50 parts of crystalline boric acid are dissolved in 1,000 parts of 30% strength oleum. 100 parts of 1,8-dinitroanthraquinone (analysis: 97.6% of 1,8-DNA; 0.8% of 1,5-DNA) are then added at room temperature with stirring. 15 parts of pulverulent sulphur are then added in portions at a temperature of 50° C. in the course of 45 minutes. The reaction mixture is further stirred for 1 hour at 50° C., cooled down to room temperature and then diluted with cooling by means of 211 parts of 78% strength sulphuric acid and then with 525 parts of water. The precipitated reaction product is filtered off with suction and washed with 133 parts of 60% strength sulphuric acid and thereafter with warm water until neutral. 64.5 parts of 1-hydroxy-4-amino-5-nitroanthraquinone are obtained which after recrystallisation from N-methylpyrrolidone melts at 270° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
211
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(O)(O)O.[N+:5]([C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][C:18]=3[N+:23]([O-:25])=[O:24])[C:13](=[O:26])[C:12]=2[CH:11]=[CH:10][CH:9]=1)([O-])=O.[S].S(=O)(=O)(O)[OH:29]>OS(O)(=O)=O.O=S(=O)=O.O>[OH:29][C:11]1[C:12]2[C:13](=[O:26])[C:14]3[C:19](=[C:18]([N+:23]([O-:25])=[O:24])[CH:17]=[CH:16][CH:15]=3)[C:20](=[O:22])[C:21]=2[C:8]([NH2:5])=[CH:9][CH:10]=1 |f:4.5,^3:26|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
211
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is further stirred for 1 hour at 50° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted
CUSTOM
Type
CUSTOM
Details
The precipitated reaction product
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with 133 parts of 60% strength sulphuric acid

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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